Elinogrel

Descripción general

Descripción

Elinogrel, also known as PRT060128, is a reversible, potent, and competitive inhibitor of the P2Y12 receptor . It has a fast onset and offset of action and can be administered by both oral and intravenous routes . It rapidly achieves near-complete platelet inhibition .

Molecular Structure Analysis

This compound has a molecular formula of C20H15ClFN5O5S2 . Its molecular weight is 523.9 g/mol . The InChI key of this compound is LGSDFTPAICUONK-UHFFFAOYSA-N .

Mecanismo De Acción

Target of Action

Elinogrel, also known as PRT060128, is a specific, reversible ADP receptor antagonist . Its primary target is the P2Y12 receptor on platelets . The P2Y12 receptor plays a crucial role in platelet activation and aggregation, which are key steps in the coagulation cascade .

Mode of Action

This compound binds to the P2Y12 receptor on platelets, preventing the binding of adenosine diphosphate (ADP) to its platelet receptor . This impairs the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, a key step in the coagulation cascade . This mechanism of action is similar to that of clopidogrel .

Biochemical Pathways

The binding of this compound to the P2Y12 receptor inhibits the activation of the glycoprotein GPIIb/IIIa complex . This complex is crucial for platelet aggregation, a key step in the formation of blood clots. By inhibiting this process, this compound prevents the formation of blood clots, reducing the risk of thrombotic events such as heart attacks and strokes .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in the INNOVATE-PCI trial . In this trial, two dosing regimens of IV followed by oral this compound (120 mg IV plus 100 mg oral twice daily; 120 mg IV plus 150 mg oral twice daily) were compared with standard clopidogrel therapy . An IV bolus of this compound achieved more rapid and potent antiplatelet effects compared with clopidogrel, which were sustained during the transition from the IV to the oral formulation in the first 24 hours of the peri-PCI period . During chronic therapy, this compound achieved similar levels of platelet reactivity compared with clopidogrel before the next oral dose .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation . By preventing the activation of the glycoprotein GPIIb/IIIa complex, this compound reduces platelet aggregation, thereby reducing the risk of thrombotic events .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Elinogrel is a specific, reversible ADP receptor antagonist that binds to the P2Y12 receptor on platelets . This interaction prevents the binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . This complex is a key step in the coagulation cascade .

Cellular Effects

In the acute phase, an intravenous bolus of this compound achieves more rapid and potent antiplatelet effects compared to clopidogrel . These effects are sustained during the transition from the intravenous to the oral formulation in the first 24 hours of the peri-PCI period .

Molecular Mechanism

This compound works by binding to the P2Y12 receptor on platelets, which is a specific, reversible ADP receptor antagonist . This binding prevents adenosine diphosphate (ADP) from binding to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . This is a key step in the coagulation cascade .

Temporal Effects in Laboratory Settings

During chronic therapy, this compound achieves similar levels of platelet reactivity compared with clopidogrel before the next oral dose . Although platelet reactivity is lower with this compound up to 6 hours after daily oral maintenance dosing, these differences are not statistically significant . These pharmacodynamic effects match the pharmacokinetic profile of this compound .

Propiedades

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-1H-quinazolin-3-yl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFN5O5S2/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17/h2-9,23H,1H3,(H,25,30)(H2,24,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSDFTPAICUONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918262 | |

| Record name | Elinogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

PRT060128 is a specific, reversible ADP receptor antagonist that binds to the P2Y12 receptor on platelets. PRT06128 prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, a key step in the coagulation cascade. PRT060128 likely has a similar mechanism of action to clopidogrel. | |

| Record name | Elinogrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

936500-94-6 | |

| Record name | Elinogrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936500-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elinogrel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936500946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elinogrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elinogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELINOGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/915Y8E749J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

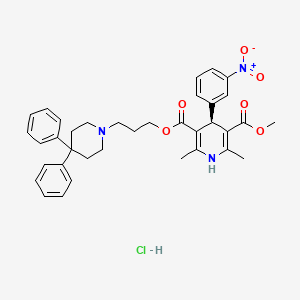

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Elinogrel, and how does it work?

A: this compound is a selective, competitive, and reversible antagonist of the P2Y12 receptor. [] This receptor, found on the surface of platelets, plays a crucial role in platelet activation and aggregation. By blocking this receptor, this compound prevents adenosine diphosphate (ADP) from binding and activating platelets, thereby inhibiting platelet aggregation and thrombus formation. [, ]

Q2: How does this compound's mechanism of action differ from other P2Y12 antagonists like Clopidogrel?

A: Unlike Clopidogrel, which requires hepatic metabolism to become active, this compound directly inhibits the P2Y12 receptor. [, ] Additionally, this compound's inhibition is reversible, meaning its effects wear off as the drug is cleared from the body. In contrast, Clopidogrel's active metabolite binds irreversibly to the P2Y12 receptor, leading to prolonged platelet inhibition. [, , ]

Q3: Does this compound affect platelet function beyond inhibiting ADP-induced aggregation?

A: Research suggests that this compound also inhibits the "inducible pool" of P2Y12 receptors. [] This pool becomes exposed upon platelet activation by strong agonists like thrombin, further contributing to this compound's antithrombotic activity compared to Clopidogrel, which cannot completely block this pool. []

Q4: Are there off-target effects associated with this compound?

A: Preclinical studies in mice suggest that unlike thienopyridines like Clopidogrel, this compound does not appear to have off-target effects at the vessel wall that contribute to bleeding. []

Q5: How does this compound's pharmacokinetic profile compare to Clopidogrel's?

A: this compound demonstrates a more rapid onset and offset of action compared to Clopidogrel. [, , ] This is because this compound is a direct-acting agent, whereas Clopidogrel requires metabolic activation. []

Q6: Can this compound be administered both intravenously and orally?

A: Yes, this compound is unique among P2Y12 antagonists in that it is available in both intravenous and oral formulations. [, , , ] This allows for a smooth transition from short- to long-term treatment. []

Q7: Does the CYP2C19 genotype influence this compound's efficacy?

A: Unlike Clopidogrel, whose metabolism is significantly affected by CYP2C19 polymorphisms, this compound's efficacy does not appear to be influenced by this genetic variability. [, ] This is because this compound doesn't rely on CYP2C19 for activation.

Q8: What were the key findings of the INNOVATE-PCI trial's platelet function substudy?

A: This substudy revealed that this compound achieved more rapid and potent antiplatelet effects than Clopidogrel in the acute phase. [] These effects were sustained during the transition from intravenous to oral formulation. [] During chronic therapy, both drugs achieved similar levels of platelet reactivity. []

Q9: Has this compound been compared to other novel P2Y12 antagonists?

A: While head-to-head comparisons are limited, research highlights the advantages of various novel P2Y12 antagonists, including this compound, over Clopidogrel in terms of potency, onset of action, and consistency of platelet inhibition. [, , , ]

Q10: Does this compound have a higher bleeding risk compared to other P2Y12 inhibitors?

A: Clinical data on this compound's bleeding risk is still limited compared to other P2Y12 inhibitors like Prasugrel and Ticagrelor, which have been more extensively studied in phase 3 trials. [, ] The INNOVATE-PCI trial showed a higher incidence of bleeding requiring medical attention with this compound compared to Clopidogrel, but major bleeding events were not significantly different. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride](/img/structure/B1662572.png)

![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)